Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
Overview
Description
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester: is a chemical compound with the CAS number 344413-84-9. It is a derivative of carbamic acid where the hydroxyl group is substituted with a fluorine atom and an ester group is attached to the carbamic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Fluorination: : The starting material, 3-hydroxypropyl carbamic acid, undergoes fluorination to introduce the fluorine atom at the 2-position.
Esterification: : The fluorinated compound is then esterified using 1,1-dimethylethyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the fluorination and esterification steps, often involving the use of catalysts to increase the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The fluorine atom can be reduced to a hydrogen atom.
Substitution: : The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used, often in anhydrous ether.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : The major product is the corresponding carboxylic acid.
Reduction: : The major product is the corresponding hydrofluoro compound.
Substitution: : The major products vary depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: : The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester: is unique due to its fluorinated structure, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Carbamic acid, (2-fluoro-3-hydroxypropyl)-, methyl ester
Carbamic acid, (2-fluoro-3-hydroxypropyl)-, ethyl ester
Carbamic acid, (2-fluoro-3-hydroxypropyl)-, propyl ester
These compounds differ in the alkyl group attached to the ester moiety, which affects their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNEFMIRPHICR-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184606 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344413-84-9 | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344413-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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